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Compound of Interest

Compound Name: 5-Bromo-1-butyl-1H-pyrazole

Cat. No.: B15056812

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific
literature and crystallographic databases, including the Cambridge Structural Database (CSD),
did not yield a specific entry for the crystal structure of 5-Bromo-1-butyl-1H-pyrazole. The
following guide is constructed based on the analysis of closely related bromo-pyrazole
derivatives to provide researchers, scientists, and drug development professionals with a
representative technical framework. The data and protocols presented herein are illustrative
and should be adapted based on experimental findings for the specific compound of interest.

Introduction

5-Bromo-1-butyl-1H-pyrazole and its derivatives are of significant interest in medicinal
chemistry and materials science due to the versatile reactivity of the pyrazole ring and the
influence of the bromo and butyl substituents on their physicochemical properties.
Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is
paramount for rational drug design, polymorphism screening, and the development of novel
materials. This guide provides a comprehensive overview of the methodologies involved in
determining the crystal structure of such compounds and presents a representative summary of
the expected crystallographic data.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of
the compound and culminates in the refinement of the crystallographic model.
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Synthesis and Crystallization

The synthesis of 5-Bromo-1-butyl-1H-pyrazole typically involves the cyclization of a suitable
precursor, followed by bromination. The general synthetic route is outlined below.

Synthesis of a Representative 5-Bromo-1-aryl-pyrazole Derivative:

A mixture of an appropriate aryl hydrazine and a diketone derivative is refluxed in a suitable
solvent, such as ethanol, to yield the pyrazole core. Subsequent bromination using a reagent
like N-bromosuccinimide (NBS) in a chlorinated solvent affords the 5-bromo-pyrazole
derivative.

Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow
evaporation, vapor diffusion, or cooling crystallization techniques. Common solvent systems
include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. For a representative
pyrazole derivative, single crystals were obtained by slow evaporation from an ethanol solution
at room temperature.[1]

X-ray Diffraction Data Collection and Structure
Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data
is collected at a controlled temperature, often low temperatures (e.g., 100 K or 293 K), to
minimize thermal vibrations. The collected data is then processed to determine the unit cell
parameters and space group. The structure is solved using direct methods and refined by full-
matrix least-squares on F2. All non-hydrogen atoms are typically refined anisotropically.
Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The following tables summarize representative crystallographic data for a hypothetical 5-
Bromo-1-butyl-1H-pyrazole derivative, based on published data for analogous compounds.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Representative Value
Empirical formula C7H11BrN2
Formula weight 203.08
Temperature 293(2) K
Wavelength 0.71073 A (Mo Ko)
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a 9.54 A

b 9.58 A

c 11.58 A

a 90°

B 105.8°

y 90°

Volume 1018.5 A3

z 4

Density (calculated) 1.325 Mg/m3
Absorption coefficient 3.45 mm~1
F(000) 408

Data collection

Theta range for data collection 2.2°t0 27.9°

Index ranges

-12<h<12,-12<k<12,-15<1<15

Reflections collected

7713

Independent reflections

2402 [R(int) = 0.034]

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15056812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Refinement

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

2402 /0/ 147

Goodness-of-fit on F2

1.05

Final R indices [I>2sigma(l)]

R1=0.045, wR2=0.112

R indices (all data)

R1=0.058, wR2 =0.125

Table 2: Selected Bond Lengths and Angles

Bond Length (A) Angle Degree (°)
Br(1)-C(5) 1.88 N(1)-N(2)-C(3) 112.5
N(1)-N(2) 1.35 N(2)-N(1)-C(5) 105.8
N(1)-C(5) 1.33 N(1)-C(5)-C(4) 110.2
N(2)-C(3) 1.34 C(3)-C(4)-C(5) 104.5
C(3)-C(4) 1.39 N(2)-C(3)-C(4) 107.0
C(4)-C(5) 1.38

N(1)-C(6) 1.47

C(6)-C(7) 1.52

C(7)-C(8) 1.53

C(8)-C(9) 1.52

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a

novel compound.
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Workflow for Crystal Structure Determination
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Caption: Workflow for Crystal Structure Determination.
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Conclusion

While the specific crystal structure of 5-Bromo-1-butyl-1H-pyrazole is not currently available
in the public domain, this guide provides a comprehensive framework for its determination and
analysis based on established methodologies and data from closely related compounds. The
provided experimental protocols, representative crystallographic data, and workflow
visualization serve as a valuable resource for researchers engaged in the synthesis and
characterization of novel pyrazole derivatives for applications in drug discovery and materials
science. It is anticipated that future research will lead to the elucidation of the precise crystal
structure of the title compound, further enriching our understanding of this important class of
heterocyclic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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